Fmoc-(S)-2-amino-hept-6-ynoic acid
Overview
Description
Fmoc-(S)-2-amino-hept-6-ynoic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, which makes it a valuable tool in organic synthesis.
Mechanism of Action
Target of Action
Fmoc-(S)-2-amino-hept-6-ynoic acid, also known as FMOC-BISHOMOPROPARGYLGLYCINE, is primarily used as a building block in peptide synthesis . The primary targets of this compound are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is temporary and is removed by base, typically piperidine .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups during the initial stages of synthesis, allowing for the formation of peptide bonds without interference . After the peptide bonds are formed, the Fmoc group is removed, allowing the next amino acid to be added .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role in peptide synthesisInstead, its purpose is to facilitate the synthesis of peptides, after which it is removed .
Result of Action
The result of the action of this compound is the successful synthesis of peptides . By protecting the amino groups of amino acids, it allows for the formation of peptide bonds without unwanted side reactions . Once its role is fulfilled, it is removed, leaving behind the desired peptide .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis occurs. For example, the removal of the Fmoc group is facilitated by a base, typically piperidine . The reaction conditions, including temperature and pH, can also impact the efficiency of the protection and deprotection processes .
Biochemical Analysis
Biochemical Properties
The Fmoc group, including Fmoc-(S)-2-amino-hept-6-ynoic acid, is known for its stability and efficiency in peptide synthesis . It interacts with various enzymes and proteins during the synthesis process . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Cellular Effects
These properties can influence cell function and cellular processes .
Molecular Mechanism
The Fmoc group, including this compound, is rapidly removed by base . This process involves binding interactions with biomolecules and changes in gene expression . The removal of the Fmoc group does not disturb the acid-labile linker between the peptide and the resin, which is crucial in solid-phase peptide synthesis .
Temporal Effects in Laboratory Settings
The Fmoc group is known for its stability, which is crucial for its role in peptide synthesis
Metabolic Pathways
This compound, as a part of the Fmoc group, plays a role in the metabolic pathways of peptide synthesis . It interacts with enzymes during the synthesis process .
Subcellular Localization
Given its role in peptide synthesis, it may be localized in the areas of the cell where this process takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-hept-6-ynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-hept-6-ynoic acid undergoes several types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form various products.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-2-amino-hept-6-ynoic acid is widely used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it an essential reagent in SPPS .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the synthesis of peptide-based pharmaceuticals. These drugs can target specific proteins or enzymes, making them effective in treating various diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic tools and biosensors .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(S)-2-amino-hex-5-ynoic acid
- Fmoc-(S)-2-amino-oct-7-ynoic acid
- Boc-(S)-2-amino-hept-6-ynoic acid
Uniqueness
Fmoc-(S)-2-amino-hept-6-ynoic acid is unique due to its specific chain length and the presence of the Fmoc protecting group. This combination provides optimal protection during peptide synthesis while allowing for efficient removal under basic conditions .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKIQCRKHNUOY-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1097192-05-6 | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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